molecular formula C5H4Cl2O2 B14707873 2-Methylbut-2-enedioyl dichloride CAS No. 20537-97-7

2-Methylbut-2-enedioyl dichloride

Cat. No.: B14707873
CAS No.: 20537-97-7
M. Wt: 166.99 g/mol
InChI Key: LATZCKQPCAXJJJ-UHFFFAOYSA-N
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Description

It is characterized by the presence of two acyl halogenide groups and a double bond in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-2-enedioyl dichloride typically involves the chlorination of 2-methylbut-2-enedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the dichloride .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Mechanism of Action

The mechanism of action of 2-Methylbut-2-enedioyl dichloride involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and acyl halogenide groups make it highly reactive in addition and substitution reactions. The molecular targets include nucleophilic sites on biomolecules and other organic compounds .

Properties

CAS No.

20537-97-7

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

2-methylbut-2-enedioyl dichloride

InChI

InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h2H,1H3

InChI Key

LATZCKQPCAXJJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)C(=O)Cl

Origin of Product

United States

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